

# Cyclohexanone-d10: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cyclohexanone-d10**

Cat. No.: **B056445**

[Get Quote](#)

An in-depth examination of the molecular structure, properties, and analytical applications of **Cyclohexanone-d10**, a critical internal standard for mass spectrometry-based quantification.

## Introduction

**Cyclohexanone-d10** ( $C_6D_{10}O$ ) is the deuterated isotopologue of cyclohexanone, where all ten hydrogen atoms have been replaced with deuterium. This stable, non-radioactive labeled compound is chemically and physically almost identical to its unlabeled counterpart, yet it is distinguishable by mass spectrometry. This property makes it an invaluable tool in analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry (IDMS). Its use significantly enhances the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and instrumental analysis. This guide provides a detailed overview of the molecular structure, physicochemical properties, and a standard experimental protocol for the application of **Cyclohexanone-d10** in Gas Chromatography-Mass Spectrometry (GC-MS).

## Molecular Structure and Properties

The molecular structure of **Cyclohexanone-d10** is that of a six-membered carbon ring with a ketone functional group, where all non-exchangeable hydrogen positions are substituted with deuterium.

## Molecular Identifiers:

- SMILES: [2H]C1([2H])C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H]
- InChI: InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2,4D2,5D2

## Physicochemical and Spectroscopic Data

The essential physicochemical and spectroscopic properties of **Cyclohexanone-d10** are summarized in the tables below for easy reference and comparison.

| Property                              | Value                            |
|---------------------------------------|----------------------------------|
| Molecular Formula                     | C <sub>6</sub> D <sub>10</sub> O |
| Molecular Weight                      | 108.20 g/mol                     |
| CAS Number                            | 51209-49-5                       |
| Appearance                            | Colorless to pale yellow liquid  |
| Melting Point                         | -47 °C                           |
| Boiling Point                         | 155 °C                           |
| Density                               | 1.044 g/mL at 25 °C              |
| Refractive Index (n <sub>20/D</sub> ) | 1.450                            |
| Flash Point                           | 47 °C (closed cup)               |
| Isotopic Purity                       | ≥ 98 atom % D                    |
| Mass Shift (M <sup>+</sup> )          | +10                              |

Table 1: Physicochemical Properties of **Cyclohexanone-d10**.

| Spectroscopic Data Type                   | Key Features and Notes                                                                                                                                                                                                                                                                                                                                                                                  |
|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Infrared (IR) Spectroscopy                | The IR spectrum is dominated by a strong C=O stretching vibration. Compared to unlabeled cyclohexanone (approx. $1715\text{ cm}^{-1}$ ), the deuteration may cause a slight shift in this peak. The C-H stretching and bending vibrations present in cyclohexanone are replaced by C-D vibrations at lower frequencies (e.g., C-D stretch typically appears around $2100\text{-}2200\text{ cm}^{-1}$ ). |
| $^{13}\text{C}$ NMR Spectroscopy          | The spectrum shows three main signals corresponding to the carbonyl carbon and the two sets of methylene carbons in the ring. The chemical shifts are very similar to unlabeled cyclohexanone. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.                                                                                                                    |
| $^2\text{H}$ (Deuterium) NMR Spectroscopy | Will show signals corresponding to the deuterium atoms on the cyclohexane ring, confirming the positions and extent of deuteration.                                                                                                                                                                                                                                                                     |
| Mass Spectrometry (MS)                    | In electron ionization (EI) mode, the molecular ion peak will be observed at $\text{m/z}$ 108. The fragmentation pattern will be similar to cyclohexanone but with mass shifts corresponding to the deuterated fragments. This distinct mass difference is the basis for its use as an internal standard.                                                                                               |

Table 2: Spectroscopic Data Summary for **Cyclohexanone-d10**.

## Experimental Protocol: Quantitative Analysis of a Small Molecule Analyte using Cyclohexanone-d10 as an Internal Standard by GC-MS

This section details a generalized yet comprehensive protocol for the quantification of a non-deuterated small molecule analyte (e.g., cyclohexanone or a similar compound) in a biological matrix (e.g., plasma) using **Cyclohexanone-d10** as an internal standard. This method is based on the principle of isotope dilution.

## Materials and Reagents

- Analyte of interest (unlabeled standard)
- **Cyclohexanone-d10** (Internal Standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water
- Biological matrix (e.g., human plasma)
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22  $\mu$ m)
- HPLC vials

## Preparation of Solutions

- Analyte Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte standard and dissolve it in 10 mL of methanol.
- Internal Standard (**Cyclohexanone-d10**) Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of **Cyclohexanone-d10** and dissolve it in 10 mL of methanol.
- Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into the biological matrix. A typical concentration range might be 1 to 1000 ng/mL.

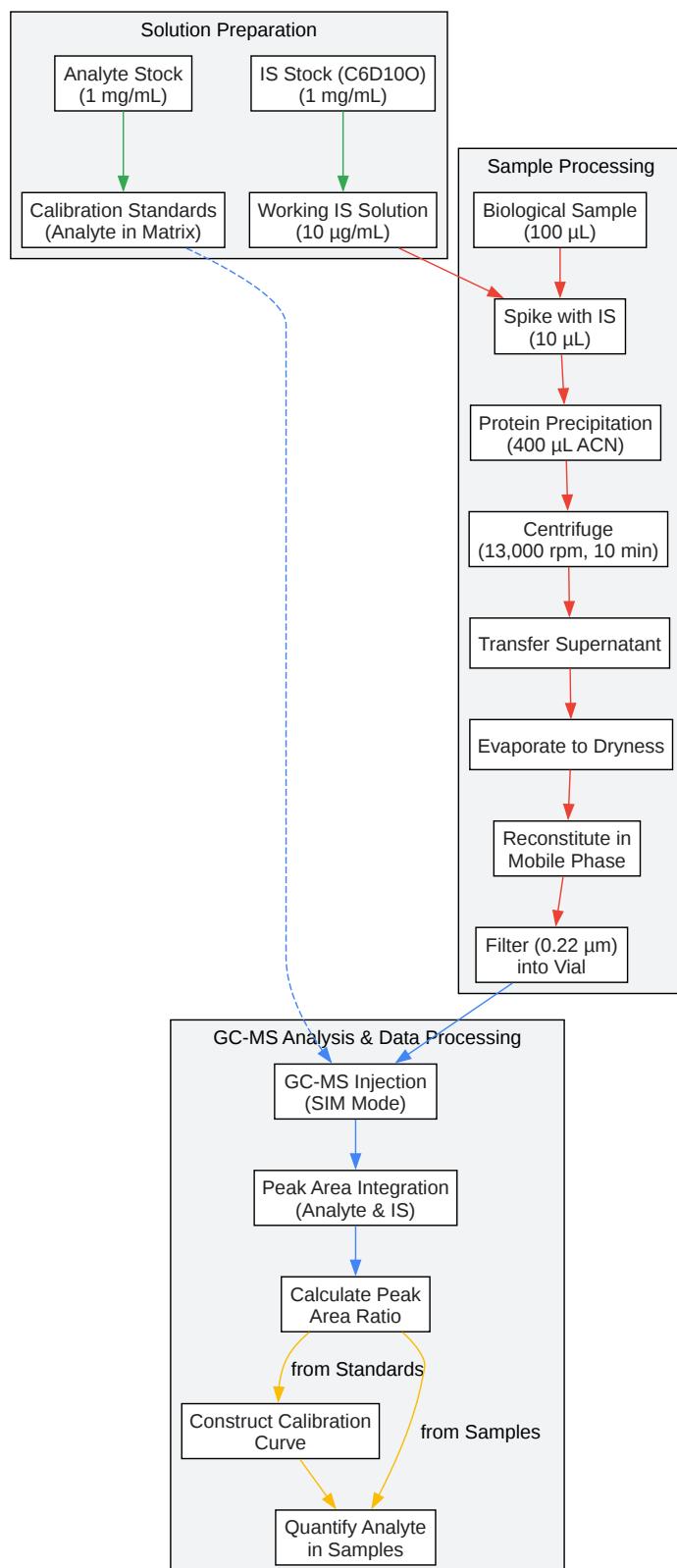
- Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.

## Sample Preparation

- Aliquoting: Transfer 100 µL of the thawed biological matrix, calibration standards, or quality control samples into 1.5 mL microcentrifuge tubes.
- Internal Standard Spiking: Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.
- Vortexing: Briefly vortex the samples to ensure thorough mixing.
- Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
- Vortexing: Vortex the samples vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter into HPLC vials.

## GC-MS Instrumental Parameters

- GC System: Agilent 7890A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.


- Injection Volume: 1  $\mu$ L (splitless mode).
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 1 minute.
  - Ramp: 10°C/min to 200°C.
  - Hold: 2 minutes.
- MS System: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
  - Analyte Ion (m/z): (e.g., for cyclohexanone, m/z 98).
  - Internal Standard Ion (m/z): 108.

## Data Analysis and Quantification

- Peak Integration: Integrate the peak areas for the analyte and the internal standard in all samples.
- Peak Area Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Calibration Curve Construction: Plot the peak area ratio against the concentration of the calibration standards. Perform a linear regression analysis.
- Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Workflow Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of a small molecule using **Cyclohexanone-d10** as an internal standard.

[Click to download full resolution via product page](#)

Workflow for quantitative analysis using a deuterated internal standard.

## Conclusion

**Cyclohexanone-d10** is a highly effective and reliable internal standard for the quantitative analysis of small molecules by mass spectrometry. Its physical and chemical properties closely mimic those of its non-deuterated analog, ensuring it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise differentiation. The detailed protocol provided herein serves as a robust starting point for developing validated analytical methods in research, clinical, and drug development settings, ultimately leading to more accurate and dependable quantitative results.

- To cite this document: BenchChem. [Cyclohexanone-d10: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056445#cyclohexanone-d10-molecular-structure-and-weight\]](https://www.benchchem.com/product/b056445#cyclohexanone-d10-molecular-structure-and-weight)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)